3,5-Dimethylhexanoic acid

Übersicht

Beschreibung

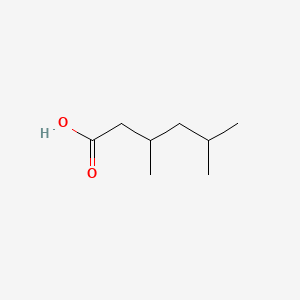

3,5-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a carboxylic acid characterized by the presence of two methyl groups attached to the third and fifth carbon atoms of a hexanoic acid chain. This compound is known for its applications in organic synthesis and various industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dimethylhexanoic acid can be synthesized through several methods. One common method involves the reaction of 2-methylpentanoic acid with butyl lithium to generate the corresponding lithium salt. This lithium salt then reacts with copper hypochlorite to produce this compound . Another method involves the hydrolysis of this compound ethyl ester in the presence of potassium hydroxide in ethanol and water, followed by heating .

Industrial Production Methods

In industrial settings, this compound is typically produced through the same synthetic routes mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylhexanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of metabolic pathways and enzyme reactions.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug synthesis.

Industry: It is used in the production of coatings, plastics, and softeners

Wirkmechanismus

The mechanism of action of 3,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and ionic interactions, influencing various biochemical processes. Its effects are mediated through its ability to donate protons and form stable complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexanoic acid: A straight-chain carboxylic acid without methyl substitutions.

2-Methylhexanoic acid: A carboxylic acid with a single methyl group at the second carbon.

3,3-Dimethylhexanoic acid: A carboxylic acid with two methyl groups at the third carbon

Uniqueness

3,5-Dimethylhexanoic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and industrial processes .

Biologische Aktivität

3,5-Dimethylhexanoic acid (DMHA) is an organic compound with the molecular formula C8H16O2. It is a carboxylic acid characterized by two methyl groups on the third and fifth carbon atoms of a hexanoic acid chain. This compound has garnered interest in various fields, including organic synthesis, metabolic studies, and potential therapeutic applications. This article will explore the biological activity of DMHA, including its mechanisms of action, relevant case studies, and research findings.

This compound can be synthesized through several methods, including:

- Lithium Salt Method : Reaction of 2-methylpentanoic acid with butyl lithium followed by treatment with copper hypochlorite.

- Ester Hydrolysis : Hydrolysis of its ethyl ester in the presence of potassium hydroxide.

The compound has a molecular weight of 144.21 g/mol and is typically produced in industrial settings due to its utility as an intermediate in organic synthesis and in the production of coatings and plastics .

The biological activity of DMHA can be attributed to its ability to interact with various molecular targets. As a carboxylic acid, DMHA can participate in hydrogen bonding and ionic interactions , influencing several biochemical processes. Its proton-donating ability allows it to form stable complexes with other biomolecules, potentially affecting metabolic pathways and enzyme reactions.

Metabolic Studies

DMHA is used in studying metabolic pathways due to its structural similarity to other fatty acids. It has been shown to influence lipid metabolism by modulating enzyme activities involved in fatty acid oxidation. This property makes it a valuable tool for understanding metabolic disorders and developing therapeutic strategies.

Therapeutic Potential

Recent studies have explored the potential therapeutic properties of DMHA. For instance, its structural characteristics allow it to act as a bioisostere for acetyl-lysine in bromodomain interactions, which are crucial for regulating gene transcription through histone acetylation. Compounds derived from DMHA have demonstrated antiproliferative and anti-inflammatory properties by inhibiting specific bromodomains involved in cancer progression .

Case Study: Bromodomain Inhibition

A study identified derivatives of DMHA that effectively mimic acetyl-lysine, displacing acetylated histone-mimicking peptides from bromodomains. The research utilized X-ray crystallography to elucidate the binding interactions between these derivatives and bromodomains such as BRD4(1). The findings suggest that structural modifications on DMHA derivatives can enhance selectivity and affinity towards specific bromodomains, highlighting its potential in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two methyl groups on C3 and C5 | Modulates lipid metabolism; bromodomain inhibitor |

| Hexanoic Acid | Straight-chain carboxylic acid | Basic fatty acid metabolism |

| 2-Methylhexanoic Acid | Methyl group on C2 | Similar metabolic effects |

This table illustrates how DMHA's unique structure contributes to its distinct biological activities compared to related compounds.

Eigenschaften

IUPAC Name |

3,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)4-7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWWTCBUJPAASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892031 | |

| Record name | 3,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60308-87-4 | |

| Record name | 3,5-Dimethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU90Y7VS8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characterization of 3,5-Dimethylhexanoic acid?

A: The research paper "New Compounds. Derivatives of this compound" [] focuses on the synthesis of new derivatives from this compound. While the paper doesn't explicitly provide the molecular formula or weight of the acid itself, it implies that these are known prerequisites for deriving new compounds. The paper primarily focuses on the synthetic procedures and characterization of the newly synthesized derivatives rather than the starting material.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.